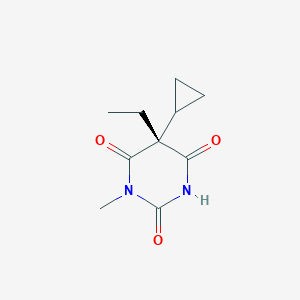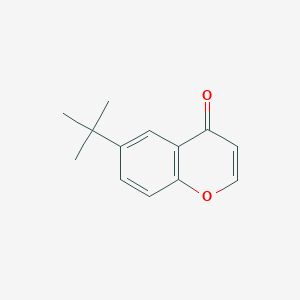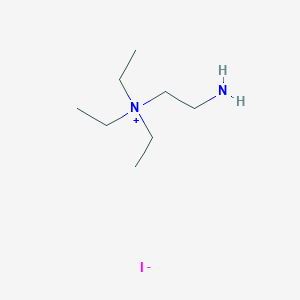![molecular formula C13H26NP B12569929 Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- CAS No. 181515-33-3](/img/structure/B12569929.png)
Heptanenitrile, 7-[bis(1-methylethyl)phosphino]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- is a chemical compound with the molecular formula C18H36NPS. It is a derivative of nitriles and contains a phosphino group attached to the seventh carbon atom in the heptane chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- typically involves the reaction of heptanenitrile with a suitable phosphine reagent under controlled conditions. The reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .
Industrial Production Methods
Industrial production methods for Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- may involve large-scale chemical reactors where the reactants are combined under optimized conditions to maximize yield and minimize by-products. The process may also include purification steps such as distillation or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions
Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The phosphino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature and solvent, are optimized based on the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation of Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- can yield phosphine oxides, while reduction can produce primary amines .
Applications De Recherche Scientifique
Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: Utilized in the synthesis of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- involves its interaction with molecular targets such as enzymes and receptors. The phosphino group can form coordination complexes with metal ions, influencing the activity of metalloenzymes. Additionally, the nitrile group can participate in hydrogen bonding and other non-covalent interactions with biological molecules .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- include other nitrile derivatives and phosphine-containing compounds such as:
- Hexyl cyanide
- Enanthonitrile
- n-Hexyl cyanide
- n-Heptanenitrile
Uniqueness
What sets Heptanenitrile, 7-[bis(1-methylethyl)phosphino]- apart from these similar compounds is the presence of the bis(1-methylethyl)phosphino group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific coordination chemistry and catalytic properties .
Propriétés
Numéro CAS |
181515-33-3 |
|---|---|
Formule moléculaire |
C13H26NP |
Poids moléculaire |
227.33 g/mol |
Nom IUPAC |
7-di(propan-2-yl)phosphanylheptanenitrile |
InChI |
InChI=1S/C13H26NP/c1-12(2)15(13(3)4)11-9-7-5-6-8-10-14/h12-13H,5-9,11H2,1-4H3 |
Clé InChI |
ZKNPFXHCQTZYJK-UHFFFAOYSA-N |
SMILES canonique |
CC(C)P(CCCCCCC#N)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3-(Cyclopenta-2,4-dien-1-yl)propyl]-4-methylbenzene-1-sulfonamide](/img/structure/B12569848.png)
![2,5-Dimethyl-3-[4-(octyloxy)phenyl]cyclopent-2-EN-1-one](/img/structure/B12569856.png)
![Dodecyl 4-chloro-3-[2-cyano(phenoxy)acetamido]benzoate](/img/structure/B12569868.png)
![N-[2-[(3,3-Diphenyl-2-propen-1-yl)amino]ethyl]-5-isoquinolinesulfonamide](/img/structure/B12569879.png)
methanone](/img/structure/B12569880.png)



![2-[(1,3-Benzothiazol-2-yl)oxy]-N-(4-fluorophenyl)-N-propylacetamide](/img/structure/B12569910.png)


![Propanamide, 3-[(4-chlorophenyl)sulfonyl]-](/img/structure/B12569936.png)
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-2-methylbenzamide](/img/structure/B12569942.png)

